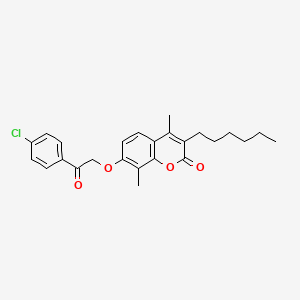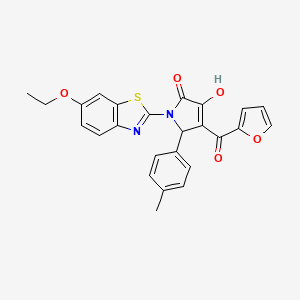![molecular formula C17H15FN6O2S B12144656 4-{2-[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide](/img/structure/B12144656.png)
4-{2-[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Thioacetylation: The triazole derivative is then subjected to thioacetylation using thioacetic acid or its derivatives.
Coupling with Benzamide: The final step involves coupling the thioacetylated triazole with benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-{2-[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide can be used to study enzyme interactions, particularly those involving triazole-containing inhibitors.
Medicine
Medically, this compound shows potential as a pharmaceutical agent. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in areas such as oncology or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 4-{2-[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong interactions with metal ions or active sites in enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the benzamide moiety can participate in hydrogen bonding.
相似化合物的比较
Similar Compounds
4-Amino-5-(2-chlorophenyl)-1,2,4-triazole: Similar structure but with a chlorine atom instead of fluorine.
4-{2-[4-Amino-5-(2-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 4-{2-[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H15FN6O2S |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
4-[[2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C17H15FN6O2S/c18-13-4-2-1-3-12(13)16-22-23-17(24(16)20)27-9-14(25)21-11-7-5-10(6-8-11)15(19)26/h1-8H,9,20H2,(H2,19,26)(H,21,25) |
InChI 键 |
JKDUPACAHXTUAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B12144579.png)
![N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12144593.png)
![(2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12144610.png)

![(2,4-Dimethylphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine](/img/structure/B12144622.png)

![2-amino-N-(2-methoxyethyl)-1-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B12144634.png)
![3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12144636.png)
![3-[(2,4-Dichlorophenyl)methylthio]-4-methyl-5-(2-thienyl)-1,2,4-triazole](/img/structure/B12144638.png)
![2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12144641.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12144644.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphe nyl)acetamide](/img/structure/B12144648.png)

![2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12144669.png)
